Home > Products > Screening Compounds P57897 > N-[2-(cyclohexylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
N-[2-(cyclohexylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide -

N-[2-(cyclohexylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Catalog Number: EVT-4312879
CAS Number:
Molecular Formula: C23H30N2O4S2
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to N-[2-(Cyclohexylthio)ethyl]-4-[amino]benzamide as discussed in the provided scientific papers.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits in vitro activity against class I HDAC isoforms and human myelodysplastic syndrome cell lines. Additionally, it has shown promising antitumor activity in vivo. []
  • Relevance: While this compound shares the benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, it differs significantly in its substituents. It lacks the sulfonylurea group, a key pharmacophore for many HDAC inhibitors, present in numerous other related compounds. The presence of a pyridazinone scaffold and a dimethylamino group distinguishes its structure and potentially contributes to its distinct biological activities.

N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

  • Compound Description: This compound has known solid-state forms and an associated preparation method. The provided abstract focuses on the solid-state characteristics and preparation without specifying its biological activity. []
  • Compound Description: This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor, exhibiting high potency against MMP-2, MMP-8, MMP-9, and MMP-13. It served as a lead structure for developing novel fluorinated MMP inhibitors for PET imaging. []
  • Compound Description: This compound is another broad-spectrum MMP inhibitor, serving as a basis for designing new fluorinated derivatives for PET imaging of activated MMPs. []
  • Relevance: This compound is analogous to CGS 25966, sharing the (4-methoxyphenyl)sulfonyl and hydroxamic acid moieties. Both differ from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide by possessing a hydroxamic acid group instead of a benzamide group. The replacement of the benzyl group in CGS 25966 with a 3-picolyl group in CGS 27023A highlights structural modifications aimed at influencing MMP selectivity.

Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano-[4,3-b]pyran-3-carboxylate

  • Relevance: This compound, with its pyrano[4,3-b]pyran core, is structurally dissimilar to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. Although both share a methoxyphenyl group, their core structures and functional groups differ considerably, suggesting unrelated biological activities.

Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-pyrano[3,2-c]pyran-3-carboxylate

  • Compound Description: This compound was synthesized using 4-hydroxy-6-methylpyran-2-one and ethyl 4′-methoxy-2-cyanocinnamate. Its structure, including the planar pyranone ring and flattened boat conformation of the fused pyran ring, has been elucidated. []
  • Relevance: Like the previous compound, this pyrano[3,2-c]pyran derivative is structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The shared methoxyphenyl group doesn't signify a close structural relationship due to the significant differences in their core structures and the absence of shared pharmacophoric features.

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This compound is a novel naphthol derivative synthesized using a multi-step process involving β-naphthol, benzaldehyde, and ethylenediamine. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

  • Compound Description: This entry refers to a specific crystalline form of the 5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt, focusing on its preparation methods and potential applications. []
  • Relevance: This compound, although sharing the benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, presents a distinct structure. The presence of a chlorine atom, an ethylaminothiocarbonylaminosulfonyl group, and the sodium salt form differentiates it significantly. The complex substitution pattern on the benzamide moiety suggests a different pharmacological target and activity compared to the target compound.

Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates

  • Compound Description: This entry refers to a class of compounds, alkyl 4-aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates, synthesized from dithiomalondianilide and alkyl 3-aryl-2-cyanoacrylates. Some compounds in this class showed moderate growth-stimulating effects on sunflower seedlings and acted as strong herbicide safeners. []
  • Relevance: These compounds, with their dithiolo[3,4-b]pyridine core, bear little structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide moiety and the presence of a complex heterocyclic core with diverse substituents point towards different biological targets and activities.

4-Amino-N-(2-ethylphenyl)benzamide

  • Compound Description: This compound is an ameltolide analog designed and synthesized as a potential anticonvulsant. It demonstrated superior efficacy to phenytoin in the maximal electroshock seizure test but was inactive in other seizure models. []

4-Amino-N-(2,6-diethylphenyl)benzamide

  • Compound Description: This compound, another ameltolide analog, was synthesized and evaluated for its anticonvulsant activity. Similar to 4-Amino-N-(2-ethylphenyl)benzamide, it displayed efficacy in the maximal electroshock seizure test but not in other seizure models. []
  • Relevance: Like the previous compound, this ameltolide analog shares the benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The substitution on the benzamide nitrogen with a 2,6-diethylphenyl group, in contrast to the cyclohexylthioethyl and sulfonyl groups in the target compound, indicates a distinct structure-activity relationship.

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This entry refers to a specific crystalline form of the compound 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide. The focus is on its development as a potential plant protection agent. []
  • Relevance: While this compound shares the benzamide core and a sulfonyl group with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, its overall structure differs considerably. The presence of a chlorine and fluorine atom, a pyrimidinyl group, and a complex [methyl-(1-methylethyl)amino]sulfonyl moiety distinguishes its structure. These structural differences suggest a distinct mode of action and biological activity.
  • Compound Description: This entry focuses on the hydrates of 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide and their potential application in plant protection formulations. []
  • Relevance: Similar to the previous compound, this entry highlights the hydrate form of the same benzamide derivative. The relevance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide is limited due to the significant differences in their structures, particularly the substituents on the benzamide and the presence of a pyrimidinyl group.

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

  • Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides synthesized and analyzed for their structural properties. []
  • Relevance: This compound, with its indole core, differs significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. Although both compounds contain a sulfonamide group, their overall structures and substituents are distinct. The presence of an indole ring and a p-methylphenyl group instead of a benzamide moiety and a cyclohexylthioethyl group indicates different chemical classes.

p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

  • Compound Description: This compound is another member of the p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide series studied for their structural properties. []
  • Relevance: Similar to the previous compound, this sulfonamide derivative shares a limited structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of an indole core, a p-methoxyphenyl group, and the absence of a benzamide moiety distinguish its structure.

N(1-Ethyl-2-pyrrolidyl-methyl)2-methoxy-5-ethyl sulfonyl benzamide

  • Compound Description: This compound is a potent biological analog of sulpiride, synthesized and radiolabeled with 125I for use as a radioligand in the radioimmunoassay of sulpiride-related compounds. []
  • Compound Description: This entry refers to novel hydrates and polymorphs of 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide, focusing on their preparation methods and potential use as drugs. [, ]

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist that has undergone clinical investigation for its efficacy in inducing and maintaining sleep. It interacts with key residues in the binding pockets of both orexin 1 (OX1) and orexin 2 (OX2) receptors. []
  • Relevance: Almorexant, with its distinct chemical structure, doesn't share obvious structural similarities with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. This compound is mentioned in the context of mapping the binding pocket of orexin receptors, providing insights into potential structural determinants for receptor selectivity.

SB-674042

  • Compound Description: SB-674042 is a selective OX1 receptor antagonist that shares several crucial binding residues with almorexant in the OX1 receptor. []
  • Relevance: Similar to almorexant, SB-674042 does not exhibit direct structural similarities to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. It's mentioned in the context of understanding the binding interactions and selectivity profiles of orexin receptor antagonists.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective OX2 receptor antagonist used to investigate the binding pocket characteristics of the OX2 receptor. []
  • Relevance: While EMPA contains a sulfonyl group, it doesn't share significant structural similarity with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of two pyridine rings, a methoxy group, and an acetamide moiety differentiates its structure, suggesting a different binding mode and pharmacological profile.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is a novel therapeutic agent with dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. It has shown efficacy in an experimental model of diarrhea-predominant irritable bowel syndrome (IBS). []
  • Relevance: TZB-30878, with its quinazolinone core, doesn't bear structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a quinoline ring, a piperazine ring, and a butyl chain as substituents suggests different pharmacological targets and actions.
  • Compound Description: This entry refers to a series of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines synthesized and evaluated for their Ca2+ antagonistic activities. []
  • Relevance: These benzothiazine derivatives, despite containing a methoxyphenyl group, are structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a benzothiazine ring, a dihydro-4-methyl-3-oxo-2H-1,4-benzothiazine moiety, and the absence of a benzamide group or a sulfonyl group indicate a different class of compounds.

[1-Phenyl-3-[2-((2-thioacetyl)amino)ethyl]thioureato]oxorhenium(V)

  • Compound Description: This rhenium(V) oxo complex features a novel thiol-amide-thiourea (TATU) ligand system. The thiourea moiety in the TATU ligand coordinates to the rhenium center in a bidentate fashion. []
  • Relevance: This rhenium complex, with its metal center and unique ligand system, bears no structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a rhenium atom, a thioacetyl group, and a thiourea moiety, along with the absence of a benzamide group, highlights its distinct chemical nature.

Furanone and its Derivatives

  • Compound Description: A study evaluated furanone and its derivatives for their potential as Eag-1 inhibitors, targeting a potassium channel often overexpressed in cancer cells. The study aimed to identify compounds that could theoretically interact with the 7CN1 protein, a model for Eag-1. []
  • Relevance: Furanone and its derivatives, with their furanone core, are structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide or sulfonyl group and the presence of a furanone ring suggest unrelated biological activities.

N-(3-[(1H-Pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide

  • Compound Description: This compound, a substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide, was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated potent cytotoxicity in vitro. []

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamides

  • Compound Description: This entry describes a class of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives synthesized and evaluated for anticancer activity. []
  • Relevance: These compounds, although potentially containing a benzamide or a benzenesulfonamide moiety, differ significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a benzo[d]imidazole ring and a dihydropyridine core distinguishes their structure and suggests different pharmacological targets.

2-Amino-4-imino-4,5-dihydrothiazoles

  • Compound Description: Several 2-amino-4-imino-4,5-dihydrothiazoles were synthesized from N-sulfonyl-α-chloroamidines and thiourea. The reaction yielded various N-substituted derivatives, highlighting the versatility of this synthetic approach. []
  • Relevance: While these compounds contain a sulfonyl group, they bear little structural resemblance to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a thiazole ring, an imine group, and the absence of a benzamide moiety suggest different chemical classes.
  • Compound Description: This entry describes the synthesis of N-thioacylated ethyl 3-amino-2-butenoates and 2-substituted 1,3-thiazine-6-thiones from ethyl 3-amino-2-butenoate. []
  • Relevance: These compounds, with their butenoate and thiazine cores, are structurally dissimilar to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide or sulfonyl group and the presence of a thiazine ring or a butenoate moiety indicate different chemical classes and biological properties.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamides

  • Compound Description: This study reports the synthesis and biological evaluation of N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamides and their derivatives. Some compounds showed bactericidal and fungicidal activities, highlighting their potential as antimicrobial agents. []
  • Relevance: These benzamide derivatives, although containing a benzamide and a sulfonyl group, are structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a cyclohexadienone ring and the absence of a thioether group suggest different pharmacological targets.
  • Compound Description: CYS and BCYS represent short and large π-conjugated compounds, respectively, synthesized to investigate the impact of conjugation length on their photophysical properties and self-assembly behavior. BCYS exhibited aggregation-induced emission (AIE) and formed microfibrous structures, while CYS showed aggregation-caused quenching (ACQ) and formed crystalline particles. []
  • Relevance: These compounds, with their unique conjugated systems and acetamide moieties, differ significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a cyanostilbene or bis-cyanostilbene core, ethoxy and methoxy substituents, and the absence of a benzamide or a sulfonyl group suggest distinct chemical properties.

SB-772077-B

  • Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that has shown potent pulmonary vasodilator effects in rats, suggesting its potential in treating pulmonary hypertension. []
  • Relevance: SB-772077-B, with its aminofurazan core, is structurally unrelated to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a benzamide or a sulfonyl group and the presence of an imidazo[4,5-c]pyridine moiety linked to an oxadiazole ring indicate different pharmacological targets.

N-(2,2,2-Trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides and N-(2,2,2-Trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

  • Compound Description: This entry refers to two classes of 1,3,4-thiadiazole amidoalkyl derivatives investigated as potential dihydrofolate reductase (DHFR) inhibitors. Molecular docking studies revealed their potential to interact with the active site of DHFR. []
  • Relevance: These thiadiazole derivatives, although containing a carboxamide group, lack a benzamide moiety and are structurally dissimilar to N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a thiadiazole ring, a trichloroethyl group, and an arylamine or aryl substituent suggests different pharmacological properties.
  • Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor. It is formed during the oxidative degradation of venetoclax and can undergo a Meisenheimer rearrangement to form another impurity. []
  • Relevance: VNO, although containing a sulfonylcarbamoyl group, is structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of multiple rings, including pyrrolo[2,3-b]pyridine, piperazine, tetrahydro-[1,1′-biphenyl], and tetrahydropyran, along with a nitro group, distinguishes its structure.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

  • Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. It shares a close structural similarity with VNO but differs in the position of the hydroxy group. []
  • Relevance: Similar to VNO, VHA, despite containing a sulfonyl group and a benzamide moiety, differs significantly in its structure from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of multiple complex ring systems and a nitro group suggests different chemical properties and reactivities.

4-Hydroxy-N-[2-[(4-hydroxybenzoyl)amino]ethyl]benzamide (Ligand L)

  • Compound Description: This compound serves as a ligand for preparing metal complexes. Its structure contains two 4-hydroxybenzamide moieties linked by an ethylene diamine bridge. []
  • Relevance: This compound, with its bis-benzamide structure and a diamine linker, is structurally distinct from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The absence of a sulfonyl group and a thioether moiety, along with the presence of two hydroxybenzamide groups, indicates different chemical properties and potential applications.
  • Compound Description: This entry refers to a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides synthesized and studied for their affinity and selectivity towards dopamine D3 receptors. These compounds were designed based on modifications to the D4-selective benzamide PB12. []
  • Relevance: This class of compounds, while sharing a benzamide core with N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, exhibits significant structural variations. The key difference lies in the presence of a piperazine ring connected to a butyl chain attached to the benzamide nitrogen. Moreover, these compounds lack a sulfonyl group, a characteristic feature of the target compound.

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

  • Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand used as a starting point for developing N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides with enhanced D3 receptor affinity. []
  • Relevance: PB12, while containing a benzamide moiety, differs significantly from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. It features a 4-(4-chlorophenyl)piperazin-1-yl]ethyl group attached to the benzamide nitrogen and lacks a sulfonyl group. These structural differences suggest a different receptor binding profile.

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 19)

  • Compound Description: Compound 19, a potent D3 receptor ligand, was derived from a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides. Further modifications to this compound focused on replacing the 2,3-dichlorophenyl or the 3-methoxyphenyl rings to optimize D3 receptor affinity and selectivity. []
  • Relevance: Compound 19, while containing a benzamide moiety like N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide, differs considerably in its overall structure. The presence of a 4-(2,3-dichlorophenyl)piperazin-1-yl]butyl group on the benzamide nitrogen and the absence of a sulfonyl group suggest different pharmacological activities.

N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

  • Compound Description: Compound 27 is a high-affinity D3 receptor ligand with suitable properties for positron emission tomography (PET) imaging due to its affinity, lipophilicity, and potential for 11C labeling. []
  • Relevance: Similar to other compounds in this series, Compound 27 shares the benzamide core but differs significantly in its substituents from N-[2-(cyclohexylthio)ethyl]-4-[amino]benzamide. The presence of a

Properties

Product Name

N-[2-(cyclohexylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide

Molecular Formula

C23H30N2O4S2

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C23H30N2O4S2/c1-25(31(27,28)22-14-12-20(29-2)13-15-22)19-10-8-18(9-11-19)23(26)24-16-17-30-21-6-4-3-5-7-21/h8-15,21H,3-7,16-17H2,1-2H3,(H,24,26)

InChI Key

IMUZZMDRQFGIFW-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.